7-Nitro-3-thiocyanato-1H-indole
Overview
Description
7-Nitro-3-thiocyanato-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a nitro group at the 7th position and a thiocyanato group at the 3rd position on the indole ring
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-nitro-3-thiocyanato-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biochemical pathways involved.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways, leading to diverse downstream effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound’s action could result in a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-3-thiocyanato-1H-indole typically involves the thiocyanation of a pre-synthesized 7-nitroindole. One common method is the electrochemical thiocyanation using potassium thiocyanate (KSCN) as the thiocyanating reagent and electrolyte. The reaction is carried out in an undivided cell at room temperature with a platinum electrode in acetonitrile solvent . This method is advantageous due to its mild reaction conditions, high yield, and cost-effectiveness.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-3-thiocyanato-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The nitro and thiocyanato groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The nitro group can be reduced to an amino group, while the thiocyanato group can be oxidized to form different sulfur-containing derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides and nucleophiles under basic or acidic conditions.
Oxidation and Reduction: Reducing agents like hydrogen gas with a catalyst or sodium borohydride; oxidizing agents like hydrogen peroxide or potassium permanganate.
Cyclization Reactions: Catalysts like acids or bases to facilitate ring closure.
Major Products:
Substitution Products: Various substituted indoles depending on the nucleophile or electrophile used.
Reduction Products: Amino derivatives of the original compound.
Cyclization Products: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
7-Nitro-3-thiocyanato-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its pharmacological properties, including antimicrobial and antiviral activities.
Comparison with Similar Compounds
3-Thiocyanato-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitroindole:
5-Nitro-3-thiocyanato-1H-indole: Similar structure but with the nitro group at the 5th position, which can affect its reactivity and biological activity.
Uniqueness: 7-Nitro-3-thiocyanato-1H-indole is unique due to the presence of both nitro and thiocyanato groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(7-nitro-1H-indol-3-yl) thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2S/c10-5-15-8-4-11-9-6(8)2-1-3-7(9)12(13)14/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGLKSNUTFHIAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2SC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299713 | |
Record name | 7-Nitro-1H-indol-3-yl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885266-79-5 | |
Record name | 7-Nitro-1H-indol-3-yl thiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885266-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Nitro-1H-indol-3-yl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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